LPA2 Antagonist Activity: 4-[Butyl(methyl)sulfamoyl]benzoic acid Displays >30 µM IC50, Distinct from Agonist Analog DBIBB (0.10 µM EC50)
In a calcium mobilization assay using RH7777 cells expressing human LPA2 receptor, 4-[Butyl(methyl)sulfamoyl]benzoic acid exhibited antagonist activity with an IC50 greater than 30,000 nM (>30 µM) [1]. This functional profile contrasts sharply with the structurally related butylsulfamoyl benzoic acid analog DBIBB (CAS 1569309-92-7), which acts as a potent non-lipid agonist of LPA2 with an EC50 of 0.10 µM (100 nM) . The methyl substitution on the sulfamoyl nitrogen in the target compound—absent in DBIBB—is hypothesized to invert functional activity from agonism to antagonism, a critical distinction for researchers probing LPA2 signaling or seeking chemical probes with defined functional modalities.
| Evidence Dimension | LPA2 receptor functional activity (antagonism vs. agonism) |
|---|---|
| Target Compound Data | IC50 > 30,000 nM (antagonist) |
| Comparator Or Baseline | DBIBB (butylsulfamoyl benzoic acid analog without methyl group): EC50 = 100 nM (agonist) |
| Quantified Difference | >300-fold lower potency; inversion of functional activity (antagonist vs. agonist) |
| Conditions | Calcium mobilization assay in RH7777 cells expressing human LPA2 with Gi4-protein and aequorin |
Why This Matters
Functional inversion (antagonist vs. agonist) between structurally similar sulfamoyl benzoic acids necessitates precise compound selection for target validation or chemical probe studies.
- [1] BindingDB. BDBM50373822 (CHEMBL257899). Affinity Data: IC50 > 3.00E+4 nM. Assay: Antagonist activity at LPA2 expressed in RH7777 cells with Gi4-protein and aequorin by calcium mobilization assay. View Source
